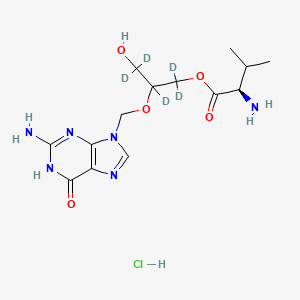
D-Valganciclovir-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valganciclovir-d5 Hydrochloride: is a deuterated form of valganciclovir hydrochloride, an antiviral medication used primarily to treat cytomegalovirus infections in patients with compromised immune systems, such as those with acquired immunodeficiency syndrome or organ transplant recipients . This compound is a prodrug of ganciclovir, meaning it is converted into the active drug ganciclovir in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Valganciclovir-d5 Hydrochloride involves the incorporation of deuterium atoms into the valganciclovir molecule. The process typically starts with the synthesis of deuterated ganciclovir, followed by esterification with L-valine to form valganciclovir . The final step involves the conversion of valganciclovir to its hydrochloride salt form .
Industrial Production Methods: : Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: : D-Valganciclovir-d5 Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolyzed in the body to release ganciclovir.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of esterases in the liver and intestines.
Oxidation and Reduction: Can involve reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Scientific Research Applications
D-Valganciclovir-d5 Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry studies to trace metabolic pathways.
Biology: Used to study the pharmacokinetics and pharmacodynamics of valganciclovir.
Medicine: Investigated for its efficacy in treating cytomegalovirus infections and its potential side effects.
Industry: Employed in the development of antiviral drugs and quality control processes.
Mechanism of Action
D-Valganciclovir-d5 Hydrochloride is a prodrug that is converted into ganciclovir in the body. Ganciclovir is phosphorylated to its active triphosphate form, which inhibits viral DNA synthesis by incorporating into the viral DNA and preventing its elongation . This action effectively halts the replication of the cytomegalovirus .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: The active form of valganciclovir, used directly as an antiviral agent.
Valganciclovir: The non-deuterated form of D-Valganciclovir-d5 Hydrochloride.
Acyclovir: Another antiviral drug used to treat herpes simplex virus infections.
Uniqueness: : this compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies using mass spectrometry . This makes it particularly valuable in research settings where precise tracking of the compound is required .
Properties
Molecular Formula |
C14H23ClN6O5 |
|---|---|
Molecular Weight |
395.85 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1/i3D2,4D2,8D; |
InChI Key |
ZORWARFPXPVJLW-WSOBXZLJSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)[C@@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)O.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)
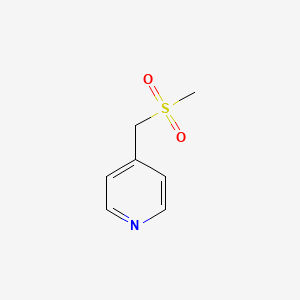
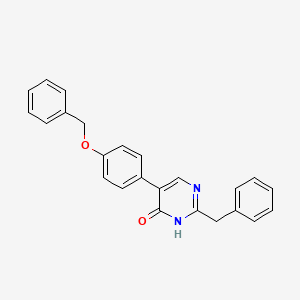
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
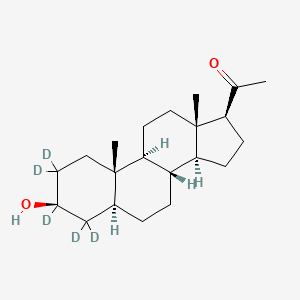
![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
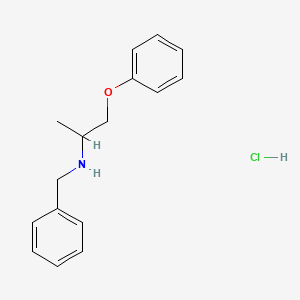

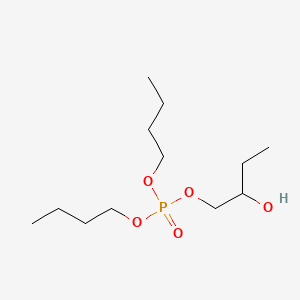
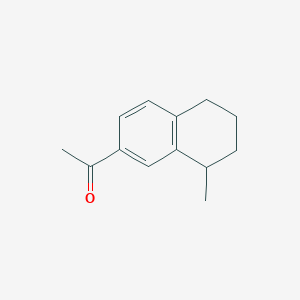
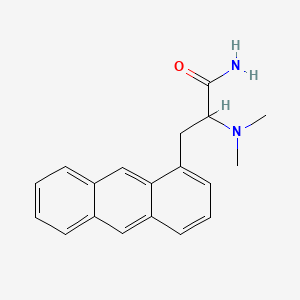
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
